

Spectroscopic Profile of 3-Chloro-2-fluorobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-fluorobenzamide

Cat. No.: B034766

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-2-fluorobenzamide**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Chloro-2-fluorobenzamide**. These values are estimations and should be used as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-8.2	Broad Singlet	1H	Amide (-NH)
~7.5-7.7	Multiplet	1H	Ar-H
~7.3-7.5	Multiplet	1H	Ar-H
~7.1-7.3	Multiplet	1H	Ar-H
~6.0-6.5	Broad Singlet	1H	Amide (-NH)

Note: The chemical shifts of the aromatic protons are complex due to the combined effects of the chloro, fluoro, and amide substituents. The amide protons may appear as two broad singlets due to restricted rotation around the C-N bond.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Amide)
~155 (d, $^{1}\text{JCF} \approx 250$ Hz)	C-F
~135	C-Cl
~132	Ar-C
~128	Ar-C
~125	Ar-C
~120 (d, $^{2}\text{JCF} \approx 20$ Hz)	C-C=O

Note: The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (^{1}JCF). Other aromatic carbons will also show smaller couplings to fluorine.

Table 3: Predicted ^{19}F NMR Data (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity
~ -110 to -130	Multiplet

Note: The chemical shift is referenced to CFCl_3 . The multiplicity will depend on the coupling to the aromatic protons.

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
~3350, ~3170	Strong, Broad	N-H Stretch (Amide A/B bands)
~1670	Strong	C=O Stretch (Amide I band)
~1600	Medium	N-H Bend (Amide II band)
~1580, ~1470	Medium-Strong	C=C Stretch (Aromatic)
~1100	Strong	C-F Stretch
~780	Strong	C-Cl Stretch

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
173/175	High	$[\text{M}]^+$ (Molecular Ion)
157/159	Medium	$[\text{M} - \text{NH}_2]^+$
139/141	High	$[\text{M} - \text{H}_2\text{NCO}]^+$
111	Medium	$[\text{C}_6\text{H}_3\text{FCl}]^+$
75	Medium	$[\text{C}_6\text{H}_3]^+$

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **3-Chloro-2-fluorobenzamide** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Instrument: 500 MHz NMR Spectrometer
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment
 - Acquisition Time: ~1.5 seconds
 - Relaxation Delay: 5 seconds
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- ^{19}F NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment
 - Acquisition Time: ~1 second

- Relaxation Delay: 2 seconds
- Number of Scans: 64

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **3-Chloro-2-fluorobenzamide** with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

- Instrument: Fourier Transform Infrared Spectrometer
- Mode: Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32

Mass Spectrometry

Sample Introduction and Ionization:

- Introduce a small amount of the solid sample via a direct insertion probe.
- Heat the probe to volatilize the sample into the ion source.

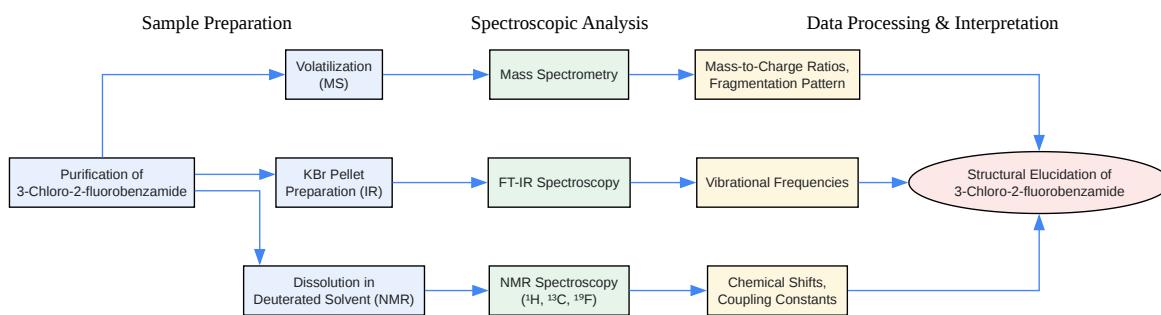
Instrumentation and Parameters:

- Instrument: Mass Spectrometer with Electron Ionization (EI) source

- Ionization Energy: 70 eV
- Mass Range: m/z 40-500
- Scan Speed: 1 scan/second

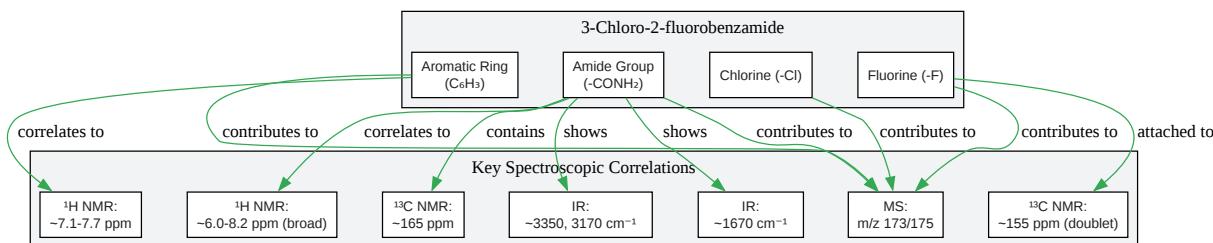
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships of **3-Chloro-2-fluorobenzamide**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Structural components and their expected spectroscopic correlations.

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